molecular formula C12H12ClN3 B1347380 4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine CAS No. 4875-41-6

4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine

Cat. No. B1347380
CAS RN: 4875-41-6
M. Wt: 233.69 g/mol
InChI Key: VIYSCMWHBOQBRJ-UHFFFAOYSA-N
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Description

The compound “4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine” is a complex organic molecule that contains a pyridine and an imidazole ring, both of which are common structures in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase its lipophilicity, while the nitrogen atoms in the pyridine and imidazole rings could participate in hydrogen bonding .

Scientific Research Applications

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives, closely related to 4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine, have shown significant inhibitory performance against mild steel corrosion in acidic environments. Such derivatives have been studied using various analytical methods, revealing high inhibition efficiency, suggesting their potential application as corrosion inhibitors (Saady et al., 2021).

Chemical Synthesis and Biological Screening

Various derivatives of imidazo[4,5-b]pyridine have been synthesized and evaluated for their biological activity against bacteria and fungi. These studies involve spectral analysis and the assessment of antimicrobial properties, highlighting the potential of these compounds in medical and agricultural applications (Bhuva et al., 2015).

Catalytic Synthesis

Research has focused on the synthesis of imidazo[4,5-c]pyridines using palladium-catalyzed amidation/cyclization strategies. This approach highlights the compound's utility in complex chemical synthesis processes, potentially leading to new pharmaceuticals and chemical products (Wilson et al., 2014).

Halogenation Studies

Studies on halogenation reactions involving imidazo[4,5-c]pyridinones provide insights into chemical reactivity and the formation of halogenated derivatives, which are crucial for developing new compounds with varied properties (Yutilov & Svertilova, 1994).

Structural Analysis

Crystallographic studies of imidazo[4,5-b]pyridine derivatives provide valuable information on molecular structure and intermolecular interactions. Such research is fundamental in understanding the physical and chemical properties of these compounds, which is crucial for their application in various fields (Bourichi et al., 2016).

Nucleoside Derivative Synthesis

Research has been conducted on synthesizing 2′-deoxyribonucleoside derivatives of 1-deazapurine, demonstrating the potential of imidazo[4,5-b]pyridine derivatives in nucleoside chemistry, which is significant for developing novel therapeutic agents (Cristalli et al., 1994).

Antiviral Agent Development

Imidazo[4,5-b]pyridine derivatives have also been explored for their antiviral properties. These compounds were evaluated against various viruses, showing promise as potential antiviral agents. This research is significant in the pharmaceutical industry for developing new treatments for viral infections (Cundy et al., 1997).

Development of Antagonists

A series of tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists have been synthesized and evaluated, leading to the identification of potent compounds with promising pharmacological profiles. These studies are crucial in drug discovery, particularly for targeting specific receptors (Swanson et al., 2016).

Crystal Structure Analysis

Imidazo[4,5-b]pyridine derivatives' crystal structures provide insights into molecular conformations and interactions, which are essential for understanding the compound's chemical behavior and potential applications in material science and pharmaceuticals (Bourichi et al., 2019).

Theoretical and Experimental Functionalization Studies

Research on the functionalization reactions of imidazo[4,5-b]pyridines offers valuable insights into the chemical synthesis of complex molecules. These studies, combining experimental and theoretical approaches, are critical in developing new synthetic methods and compounds (Yıldırım et al., 2005).

Antimicrobial Activity Study

Synthesis and biological studies of imidazo[4,5-b]pyridine derivatives have demonstrated their potential antimicrobial activity. These findings are significant in the search for new antimicrobial agents, crucial in the current scenario of increasing antibiotic resistance (Ladani et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of many pyridine and imidazole-containing compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

4-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c13-9-3-1-8(2-4-9)11-12-10(5-6-14-11)15-7-16-12/h1-4,7,11,14H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYSCMWHBOQBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292518
Record name 4-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine

CAS RN

4875-41-6
Record name 4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4875-41-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 83344
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004875416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC83344
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83344
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine

Citations

For This Compound
1
Citations
S Akocak, N Lolak, S Bua, A Nocentini… - Bioorganic & Medicinal …, 2019 - Elsevier
A series of 4-substituted-spinaceamine (4,5,6,7-tetrahydro-imidazolo[4,5-c]pyridine) were prepared from histamine and aromatic aldehydes Schiff bases, and investigated as activators …
Number of citations: 24 www.sciencedirect.com

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